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Introduction

Intracellular sodium ([Nat*]i) is a critical ion involved in a multitude of physiological and
pathophysiological processes in the central nervous system, including neuronal excitability,
synaptic transmission, and metabolic regulation.[1] The ability to measure and quantify
transient changes in [Na*]i in real-time and in vivo provides invaluable insights into brain
function and disease. Sodium-binding benzofuran isophthalate acetoxymethyl ester (SBFI-AM)
is a fluorescent indicator that has become a method of choice for high-resolution two-photon
sodium imaging in living animals.[1]

SBFl is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different
excitation wavelengths (typically 340 nm and 380 nm) corresponds to the intracellular sodium
concentration.[2][3] This ratiometric property is advantageous as it minimizes issues like
variable dye loading, photobleaching, and changes in cell morphology.[3] The AM ester form
allows the dye to be loaded into cells, where intracellular esterases cleave the AM group,
trapping the active SBFI indicator inside.

These application notes provide an overview and detailed protocols for researchers, scientists,
and drug development professionals aiming to utilize in vivo SBFI-AM imaging to study sodium
dynamics in various research and preclinical models.

Key Applications:
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e Neuroscience Research: Studying postsynaptic Na* transients in dendritic spines during

neuronal activity.

o Stroke and Ischemia Models: Investigating the role of Na* overload in peri-infarct

depolarizations.

» Drug Development: Screening compounds that modulate ion channel activity or cellular

sodium homeostasis.

o Glial Biology: Imaging sodium signals in astrocytes to understand their role in

neurotransmitter uptake and metabolic coupling.

Quantitative Data Summary

The following table summarizes typical intracellular sodium concentrations measured using

SBFI. It is crucial to perform an in situ calibration for each experimental setup, as the dye's

properties can differ significantly inside a cell compared to in vitro conditions.

Typical Value Cell Type /
Parameter o Reference | Notes
Range Condition
Dissociation Constant 3.8 mM (in absence of )
In vitro
(Kd) K*)
11.3 mM (at

, L In vitro (135 mM Na*
physiological ionic

+ K*)
strength)
) Varies by cell type and
Resting [Na*]i 5-15mM Neurons, Astrocytes ) )
brain region.
) Dependent on
Peak [Na*]i during ) ) ) ) ]
. 20 - 50 mM Dendrites and Spines stimulus intensity and
Neuronal Firing ]
duration.
[Na+]i during _ _ _
) Ischemia, Spreading Can lead to cytotoxic
Pathological > 100 mM

Conditions

Depolarization

edema and cell death.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Protocols
Protocol 1: Animal Preparation and Craniotomy

This protocol is a general guideline and should be adapted based on the animal model and
specific experimental needs, following all institutional animal care and use committee (IACUC)
regulations.

Materials:

Anesthetic (e.qg., Isoflurane)

Stereotaxic frame

Surgical tools (scalpel, forceps, micro-drill)

Artificial cerebrospinal fluid (ACSF), sterile

Dental cement

Custom-made head plate

Procedure:

Anesthesia: Anesthetize the animal (e.g., mouse) with isoflurane (1.5-2% in O2) and place it
in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

o Surgical Preparation: Shave and clean the scalp with an antiseptic solution. Make a midline
incision to expose the skull.

» Head Plate Fixation: Affix a custom head plate to the skull using dental cement to allow for
stable head fixation during imaging.

o Craniotomy: Using a high-speed drill, create a small cranial window (2-3 mm diameter) over
the brain region of interest (e.g., somatosensory cortex). Be careful not to apply excessive
pressure to the brain.

o Durotomy: Carefully remove the dura mater using fine forceps to expose the cortical surface.
Immediately cover the exposed brain with sterile ACSF to prevent drying.
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Protocol 2: In Vivo SBFI-AM Dye Loading

This procedure, known as bulk loading, allows for the staining of a large population of cells
within the target region.

Materials:

e SBFI-AM (e.g., from Thermo Fisher Scientific, ION Biosciences)
« DMSO

e Pluronic F-127 (20% solution in DMSO)

e ACSF

e Microinjection pipette

o Picospritzer or other microinjection system

Procedure:

o Prepare SBFI-AM Solution:

[e]

Dissolve 50 pg of SBFI-AM in 4-5 pL of 20% Pluronic F-127 in DMSO.

o

Vortex thoroughly to ensure the dye is fully dissolved.

[¢]

Dilute this stock solution in ACSF to a final working concentration of 0.5-1 mM.

[¢]

Optionally, include an astrocyte-specific dye like Sulforhodamine 101 (SR101) at ~100 uM
to distinguish neurons from astrocytes.

o Pipette Loading: Load the dye solution into a glass microinjection pipette with a tip diameter
of 1-2 um.

e Injection:

o Under visual guidance using a two-photon microscope, carefully advance the pipette into
the cortex to the desired depth (e.g., 150-250 um below the pial surface).
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o Pressure-inject the dye mixture using a Picospritzer (e.g., 10 PSI for 1 minute).

o To label a larger area, perform multiple injections separated by 200-300 pum.

e Incubation: Allow 1-2 hours for cellular uptake and de-esterification of the dye before starting
the imaging session. During this time, keep the craniotomy covered with ACSF and agarose
to protect the brain.

Protocol 3: Two-Photon Imaging and Data Acquisition

Equipment:

Two-photon laser scanning microscope (TPLSM)

Ti:Sapphire laser tuned to ~780-820 nm.

High-sensitivity non-descanned detectors.

Image acquisition software (e.g., Scanlmage).

Procedure:

o Setup: Place the head-fixed animal on the microscope stage.

e Locate Target Region: Use the two-photon laser to locate the dye-loaded cells.
e Imaging Parameters:

o Excite SBFI with a laser tuned to approximately 800 nm. Although SBFI is a dual-
excitation indicator, two-photon microscopy typically uses a single excitation wavelength,
and changes in sodium are detected as changes in fluorescence intensity. For ratiometric
imaging, sequential scans at two different wavelengths may be required, though this
reduces temporal resolution.

o Acquire images at a frame rate suitable for the transient being studied (e.g., 1-15 Hz for
slower signals, or faster line scans for rapid events).

o Keep laser power at the sample below 70 mW to minimize phototoxicity.
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o Data Acquisition: Record time-lapse image series or line scans before, during, and after
applying a stimulus (e.g., sensory stimulation, pharmacological agent).

« In Situ Calibration (Critical): At the end of the experiment, perform an in situ calibration to
convert fluorescence ratios to absolute Na* concentrations. This typically involves exposing
the cells to solutions with known Na* concentrations in the presence of ionophores like

gramicidin D.

Visualizations: Workflows and Signaling Pathways
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Experimental Workflow for In Vivo Sodium Imaging
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Caption: General workflow for in vivo SBFI-AM sodium imaging.
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Signaling Pathway: Glutamate-Induced Sodium Influx
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Caption: Pathway of synaptic glutamate release and postsynaptic sodium influx.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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